

# alpha-Terpinyl acetate CAS number and synonyms

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## Compound of Interest

Compound Name: *alpha-Terpinyl acetate*

Cat. No.: *B10798854*

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An In-depth Technical Guide to  $\alpha$ -Terpinyl Acetate

## Chemical Identification

CAS Number: 80-26-2[1][2][3][4]

Synonyms:  $\alpha$ -Terpinyl acetate is known by a variety of names in scientific literature and commercial applications. Understanding these synonyms is crucial for comprehensive literature searches and regulatory compliance.

- ( $\pm$ )- $\alpha$ -Terpinyl acetate[3]
- ( $\pm$ )-2-(4-Methyl-3-cyclohexenyl)isopropyl acetate[3]
- 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl acetate[2][5]
- $\alpha$ -Terpineol acetate[6]
- alpha-Terpineol acetate[5]
- p-Menth-1-en-8-yl acetate[5][6]
- 3-Cyclohexene-1-methanol,  $\alpha,\alpha,4$ -trimethyl-, acetate[5]
- Terpinyl acetate (natural)[5]

## Physicochemical Properties

The following table summarizes the key quantitative physicochemical properties of  $\alpha$ -Terpinyl acetate. These parameters are fundamental for its application in research and industrial settings.

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>20</sub> O <sub>2</sub>	[1][3]
Molecular Weight	196.29 g/mol	[1][3]
Appearance	Colorless to pale yellow liquid	[1][7][8]
Density	0.953 - 0.96 g/mL at 25 °C	[1]
Boiling Point	220 - 232 °C	[1]
Melting Point	-20 °C	[1]
Flash Point	101 °C	[1]
Refractive Index	n <sub>20/D</sub> 1.465	[1]
Vapor Pressure	0.003 mmHg @ 20°C; 0.038 mmHg @ 25°C	[1]
Solubility	Soluble in organic solvents like ethanol, ether; insoluble in water.	[7][8]
log P	4.32 - 4.4	[1][6]

## Experimental Protocols

Detailed methodologies for the synthesis of  $\alpha$ -Terpinyl acetate are critical for reproducibility and process optimization. Below are protocols for its preparation from different starting materials.

### Synthesis from $\alpha$ -Pinene using a Heterogeneous Zeolite Catalyst

This method describes the esterification of  $\alpha$ -pinene to  $\alpha$ -terpinyl acetate using a zeolite-based catalyst.[9]

Materials:

- $\alpha$ -pinene (1 g)
- Acetic anhydride (10 mL)
- Dichloromethane (10 mL)
- Distilled water (5 mL)
- H/ZY zeolite catalyst (0.5 g)

Procedure:

- Combine  $\alpha$ -pinene, acetic anhydride, dichloromethane, and distilled water in a batch reactor equipped with a magnetic stirrer.
- Add the H/ZY catalyst to the mixture.
- Stir the reaction mixture continuously at a constant temperature of 40°C.
- The reaction is carried out for 4 hours to achieve optimal yield.
- After the reaction, separate the catalyst from the mixture by centrifugation for 10 minutes at 3500 rpm.
- The resulting product has a yield of approximately 52.83% with a selectivity of 61.38%.[9]

## Lipase-Catalyzed Synthesis in Supercritical Carbon Dioxide

This protocol outlines an enzymatic approach for the synthesis of  $\alpha$ -terpinyl acetate, which is advantageous for its mild reaction conditions.[10]

Materials:

- $\alpha$ -terpineol
- Acetic anhydride
- Immobilized lipase (e.g., *Candida rugosa* lipase)
- Supercritical Carbon Dioxide (SC-CO<sub>2</sub>)

Procedure:

- The esterification is conducted in a continuous flow reactor.
- The molar ratio of  $\alpha$ -terpineol to acetic anhydride is maintained at 3.0.
- The reaction is catalyzed by an immobilized lipase, such as *Candida rugosa* lipase.
- The reaction is performed in supercritical CO<sub>2</sub> at a pressure of 10 MPa and a temperature of 50°C.
- A residence time of 1.5 hours is maintained to achieve an esterification extent of 53.0%.[\[10\]](#)

## Synthesis from $\alpha$ -Pinene and Acetic Acid with a Composite Catalyst

This one-step synthesis method employs a composite catalyst to improve yield.[\[11\]](#)

Materials:

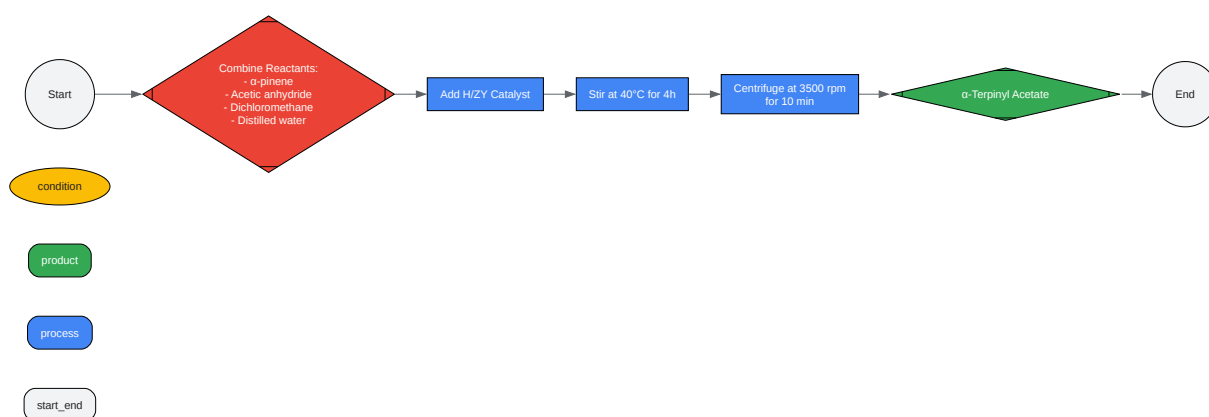
- $\alpha$ -pinene
- Acetic acid
- Tartaric acid ( $\alpha$ -hydroxycarboxylic acid)
- Boric anhydride

Procedure:

- The reactants and catalysts are combined in a mass ratio of 10:25:0.5:0.4 ( $\alpha$ -pinene:acetic acid:tartaric acid:boric anhydride).
- The reaction is carried out to achieve the conversion of  $\alpha$ -pinene.
- This method has been shown to achieve an  $\alpha$ -pinene conversion of 91.8% and a terpinyl acetate selectivity of 45.6%.[\[11\]](#)

## Synthesis Workflow Diagram

The following diagram illustrates the experimental workflow for the synthesis of  $\alpha$ -Terpinyl acetate from  $\alpha$ -Pinene using a heterogeneous zeolite catalyst.



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Caption: Synthesis workflow of  $\alpha$ -Terpinyl acetate from  $\alpha$ -Pinene.

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